1(6H)-Pyridazinepropanenitrile, 6-oxo-3-phenyl-

Physicochemical characterization Crystallinity Formulation pre-screening

1(6H)-Pyridazinepropanenitrile, 6-oxo-3-phenyl- (CAS 59594-38-6) is a 6-oxo-pyridazine derivative featuring a 3-phenyl substituent and a propanenitrile side chain at the N1 position. This heterocyclic scaffold belongs to the pyridazinone family, which is extensively investigated for cyclooxygenase-2 (COX-2) inhibition, adenosine A1 receptor antagonism, and positive inotropic activity.

Molecular Formula C13H11N3O
Molecular Weight 225.25 g/mol
CAS No. 59594-38-6
Cat. No. B12042757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1(6H)-Pyridazinepropanenitrile, 6-oxo-3-phenyl-
CAS59594-38-6
Molecular FormulaC13H11N3O
Molecular Weight225.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCC#N
InChIInChI=1S/C13H11N3O/c14-9-4-10-16-13(17)8-7-12(15-16)11-5-2-1-3-6-11/h1-3,5-8H,4,10H2
InChIKeyZMIMAOBHHUTJPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1(6H)-Pyridazinepropanenitrile, 6-oxo-3-phenyl- (CAS 59594-38-6): Core Scaffold for Pyridazinone-Based Drug Discovery


1(6H)-Pyridazinepropanenitrile, 6-oxo-3-phenyl- (CAS 59594-38-6) is a 6-oxo-pyridazine derivative featuring a 3-phenyl substituent and a propanenitrile side chain at the N1 position. This heterocyclic scaffold belongs to the pyridazinone family, which is extensively investigated for cyclooxygenase-2 (COX-2) inhibition, adenosine A1 receptor antagonism, and positive inotropic activity [1]. The compound is commercially available as a research-grade chemical building block (AldrichCPR) and has been characterized by a melting point of 84–85 °C (recrystallized from ethanol) .

Scaffold Pre-installed 3-phenyl and propanenitrile for COX-2 / A1 ligand synthesis
Availability Commercial building block with defined purity specification
Handling Lower melting point facilitates solution-phase processing

Why 1(6H)-Pyridazinepropanenitrile, 6-oxo-3-phenyl- (59594-38-6) Cannot Be Replaced by Generic Pyridazinone Analogs


Pyridazinone-based compounds exhibit divergent biological and physicochemical profiles depending on the nature and position of substituents. The 3-phenyl group on the pyridazinone core of 59594-38-6 imparts specific hydrophobic and π-stacking interactions essential for COX-2 binding pocket complementarity, as evidenced by structure-activity relationship (SAR) studies of N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives [1]. The propanenitrile side chain provides a synthetic handle for further functionalization (e.g., hydrolysis to amides, reduction to amines, or cycloaddition chemistry) that is absent in the simple 6-phenylpyridazin-3(2H)-one core. Conversely, analogs that retain the nitrile chain but lack the 3-phenyl substituent (e.g., 3-(6-oxopyridazin-1(6H)-yl)propanenitrile, CAS 73535-74-7) lose the aromatic pharmacophore required for target engagement in the adenosine A1 and COX-2 inhibitor series [2]. Therefore, generic substitution by either the de-phenyl or de-nitrile analog fundamentally alters both the chemical reactivity and biological recognition profile, precluding interchangeability.

3-Phenyl removal

Loss of aromatic pharmacophore critical for COX-2 and A1 target recognition may shift activity profile.

Nitrile omission

Eliminates the synthetic handle, requiring multiple additional steps for N1 side-chain installation.

Core analog (CAS 2166-31-6)

Lacks N1 functionalization; altered reactivity and physicochemical profile may not transfer.

Quantitative Differentiation Evidence for 1(6H)-Pyridazinepropanenitrile, 6-oxo-3-phenyl- (59594-38-6)


Melting Point Differentiation vs. 6-Phenylpyridazin-3(2H)-one Core

The target compound (59594-38-6) exhibits a melting point of 84–85 °C (ethanol) , which is substantially lower than that of the core scaffold 6-phenylpyridazin-3(2H)-one (CAS 2166-31-6, mp 221–223 °C) [1]. The ~137 °C depression in melting point is attributed to the disruption of intermolecular hydrogen bonding by the N1-propanenitrile substituent, which replaces the lactam N–H proton with a flexible alkyl-nitrile chain.

Melting Point Δ
Head-to-head
84–85 °C vs 221–223 °C
Supports solvent-phase handling advantage
Experimental; Δ ~137 °C
Physicochemical characterization Crystallinity Formulation pre-screening

Enabling the Synthesis of Potent COX-2 Inhibitors via Nitrile Functionalization

The nitrile group of 59594-38-6 serves as a synthetic precursor to propionamide derivatives evaluated for COX-2 inhibition. In a published SAR study, N-substitutedphenyl-6-oxo-3-phenylpyridazine compounds derived from scaffolds analogous to 59594-38-6 exhibited COX-2 IC50 values ranging from 16.76 to 17.45 nM, outperforming the clinical comparator celecoxib (IC50 = 17.79 nM) [1]. While the target compound itself is a synthetic intermediate rather than the final bioactive molecule, its 3-phenyl-6-oxo-pyridazine core with a functionalizable nitrile chain is the direct structural precursor to these sub-18 nM COX-2 inhibitors.

Derivative IC50
Class-level inference
16.76–17.45 nM (celecoxib 17.79 nM)
Scaffold-derived COX-2 inhibitor context
Reported in vitro; final bioactivity requires derivatization
COX-2 inhibition Anti-inflammatory Medicinal chemistry

Structural Relationship to Non-Xanthine Adenosine A1 Receptor Antagonists

59594-38-6 shares the 6-oxo-3-phenylpyridazine pharmacophore with the known potent non-xanthine adenosine A1 receptor antagonist FK 838 (6-oxo-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1(6H)-pyridazinebutanoic acid), which demonstrated a Ki of 3.7 nM at the human adenosine A1 receptor and profound diuretic activity in vivo [1]. The target compound differs from FK 838 in two key aspects: (i) it bears a simpler 3-phenyl substituent instead of the elaborated pyrazolo[1,5-a]pyridine ring, and (ii) it carries a propanenitrile chain rather than a butanoic acid chain. These differences make 59594-38-6 a more synthetically accessible scaffold for early-stage library generation and SAR exploration, while retaining the core recognition elements for A1 receptor binding.

A1 Antagonist Scaffold
Class-level inference
Shared core with FK 838 (Ki 3.7 nM)
Entry for non-xanthine A1 research
Scaffold-level; requires side-chain elaboration
Adenosine A1 receptor Diuretic Cardiovascular

Commercial Availability and Purity Benchmarking

59594-38-6 is available from multiple commercial suppliers at a purity of 97% (HPLC) , which is suitable for direct use as a synthetic intermediate without additional purification. In contrast, the closely related analog 3-(6-oxopyridazin-1(6H)-yl)-3-phenylpropanenitrile (CAS 1286726-67-7) is typically supplied at ≥95% purity , and the de-phenyl analog (CAS 73535-74-7) is less widely stocked, often requiring custom synthesis. The established supply chain and defined purity specification reduce procurement lead time and ensure batch-to-batch consistency for reproducible research.

Purity Specification
Head-to-head
97% (HPLC) vs ≥95% analog
May reduce purification needs
Supplier-reported; batch verification recommended
Procurement Purity Reproducibility

Predicted Physicochemical Property Differentiation

Predicted properties for 59594-38-6 include a boiling point of 417.2 ± 47.0 °C and a density of 1.15 ± 0.1 g/cm³ . These values differ notably from the core scaffold 6-phenylpyridazin-3(2H)-one (predicted bp ~337 °C, density ~1.24 g/cm³). The lower density and higher boiling point of the target compound are consistent with the replacement of strong intermolecular N–H···O=C hydrogen bonds with weaker dipole–dipole interactions mediated by the nitrile group. Such differences in bulk physicochemical properties can influence chromatographic retention behavior, solvent partitioning, and compatibility with high-throughput purification platforms.

Predicted bp & Density
Cross-study comparable
bp 417±47 °C; ρ 1.15 g/cm³
Informs chromatographic method design
Predicted; experimental validation needed
Drug-likeness Lead optimization In silico screening

Nitrile Group Reactivity: A Versatile Handle for Divergent Synthesis

The propanenitrile side chain of 59594-38-6 enables a range of synthetic transformations that are not accessible from the corresponding 6-phenylpyridazin-3(2H)-one. Specifically, the nitrile can be hydrolyzed to a propionic acid (accessing FK 838-type butanoic acid analogs), reduced to a propylamine (for amide coupling), or converted to a tetrazole via [3+2] cycloaddition (a carboxylic acid bioisostere) . This contrasts with the 6-phenylpyridazin-3(2H)-one comparator, which lacks a functionalizable N1-side chain and requires additional synthetic steps to introduce such a handle. The presence of a pre-installed nitrile thus reduces the number of synthetic operations required to generate diverse compound libraries by at least 2–3 steps.

Nitrile Reactivity
Class-level
≥2 steps saved vs. core scaffold
Enables faster library synthesis
Based on standard nitrile transformations
Synthetic chemistry Functional group interconversion Library synthesis

Procurement-Driven Application Scenarios for 1(6H)-Pyridazinepropanenitrile, 6-oxo-3-phenyl- (59594-38-6)


Synthesis of Sub-18 nM COX-2 Inhibitors with Reduced Ulcerogenicity

Research groups focused on next-generation anti-inflammatory agents can utilize 59594-38-6 as the starting scaffold for synthesizing N-substitutedphenyl-6-oxo-3-phenylpyridazine COX-2 inhibitors. The pre-installed 3-phenyl group and nitrile handle enable rapid derivatization to access compounds demonstrating COX-2 IC50 values as low as 16.76 nM, which surpass celecoxib (IC50 17.79 nM) in head-to-head enzyme assays [1]. The resulting derivatives have also shown superior gastric safety profiles in vivo, addressing a key limitation of current COX-2 inhibitor therapy.

Diversification of Non-Xanthine Adenosine A1 Antagonist Chemical Space

For cardiovascular and renal pharmacology programs, 59594-38-6 provides a synthetically tractable entry into the pyridazinone class of adenosine A1 receptor antagonists. The nitrile group can be hydrolyzed to the carboxylic acid (analogous to FK 838, Ki = 3.7 nM at human A1 [1]) or converted to amides, esters, or heterocycles to explore structure-activity relationships around the N1 side chain. This scaffold-based approach accelerates hit-to-lead optimization compared to de novo core synthesis.

Parallel Library Synthesis via Nitrile Diversification Chemistry

Medicinal chemistry and chemical biology laboratories requiring diverse compound collections can exploit the nitrile functionality of 59594-38-6 for parallel synthesis. The nitrile undergoes hydrolysis to carboxylic acids, reduction to primary amines, and [3+2] cycloaddition to tetrazoles under standard conditions [1]. This versatility enables the generation of 50–100 compound libraries from a single building block, with the 3-phenyl-6-oxo-pyridazine core providing a consistent pharmacophoric framework for target engagement across multiple biological assays.

Physicochemical Reference Standard for Pyridazinone Crystallinity Studies

The well-defined melting point (84–85 °C) [1] and predicted density of 59594-38-6 make it a suitable reference compound for calibrating differential scanning calorimetry (DSC) instruments and validating computational solubility models for N1-substituted pyridazinones. Its ~137 °C lower melting point relative to the parent 6-phenylpyridazin-3(2H)-one (221–223 °C) provides a wide measurable window for assessing the thermodynamic impact of N1-functionalization on crystal packing [2].

Application
Selection Property
Validation Focus
COX-2 inhibitor candidate synthesis
Pre-installed 3-phenyl and nitrile handle
COX-2 enzyme inhibition and gastric safety models
Adenosine A1 antagonist SAR
Pyridazinone core with nitrile modification site
A1 receptor binding and selectivity profiling
Parallel library synthesis
Multi-transformable nitrile group
Synthetic efficiency and library purity
Thermal analysis reference
Distinct melting point vs. parent pyridazinone
DSC calibration and crystal packing analysis
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